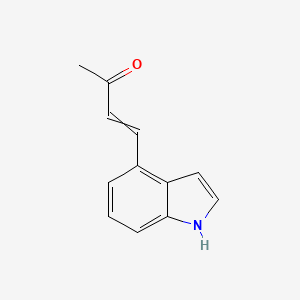

4-(1H-Indol-4-yl)but-3-en-2-one

Description

Properties

IUPAC Name |

4-(1H-indol-4-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9(14)5-6-10-3-2-4-12-11(10)7-8-13-12/h2-8,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHZUQUIQRWWHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=C2C=CNC2=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60824961 | |

| Record name | 4-(1H-Indol-4-yl)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60824961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74068-98-7 | |

| Record name | 4-(1H-Indol-4-yl)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60824961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-4-yl)but-3-en-2-one can be achieved through several methods. One common method involves the condensation of indole-4-carboxaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or copper may be employed to enhance the efficiency of the reaction. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-4-yl)but-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

Substitution: Nitric acid, halogens, sulfuric acid as a catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the indole ring.

Scientific Research Applications

4-(1H-Indol-4-yl)but-3-en-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1H-Indol-4-yl)but-3-en-2-one involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.

Comparison with Similar Compounds

Aromatic Substituent Effects

- (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one and (E)-4-(4-nitrophenyl)but-3-en-2-one exhibit distinct UV-Vis absorption maxima due to electronic effects. The dimethylamino group (electron-donating) shifts absorption to 375 nm, while the nitro group (electron-withdrawing) results in a lower λmax of 323 nm. These differences highlight how substituents modulate the HOMO-LUMO gap in α,β-unsaturated systems .

- 4-(1H-Indol-3-yl)but-3-en-2-one (a positional isomer) and its derivatives (e.g., substituted with methyl or phenyl groups) are studied for their electronic properties in organocatalyzed reactions. Indole’s electron-rich nature enhances reactivity in conjugate additions, with substituents at the 2- or 3-position influencing regioselectivity and enantioselectivity .

Heterocyclic Substituent Effects

- (E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one demonstrates the impact of fused heterocycles. Its synthesis via oxidative ring-opening and isomerization yields a stable (E,Z)-isomer, characterized by distinct <sup>1</sup>H and <sup>13</sup>C NMR signals (e.g., δH 6.29 for indole protons) .

- (E)-4-(Furan-2-yl)but-3-en-2-one and (E)-4-(Pyridin-2-yl)but-3-en-2-one exhibit altered reactivity in aldol condensations, with furan’s oxygen atom stabilizing intermediates more effectively than pyridine’s nitrogen .

Aldol Condensation

- Dehydrozingerone (4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one) is synthesized via cross-aldol condensation between vanillin and acetone under basic conditions (KOH/H2O). Similar strategies could apply to 4-(1H-Indol-4-yl)but-3-en-2-one by substituting vanillin with 4-indolecarbaldehyde .

- 4-(4-Methoxyphenyl)but-3-en-2-one is produced via a one-pot tandem dehydrogenation-aldol-hydrogenation sequence using AuPd catalysts.

Oxidation and Isomerization

- (E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one is synthesized via iodine-mediated isomerization of oxime precursors. Such methods are relevant for accessing stereochemically defined enones .

Key Data Tables

Table 1: Spectral and Physical Properties of Selected Enones

Q & A

Q. Basic Research Focus

- 1H NMR : The indole NH proton typically appears as a singlet at δ 10–12 ppm. The α,β-unsaturated ketone protons (C=CH–C=O) show coupling constants (J = 10–16 Hz) in the δ 6–7 ppm range .

- 13C NMR : The carbonyl carbon (C=O) resonates at δ 190–210 ppm, while the indole carbons appear between δ 110–140 ppm .

- MS : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. Advanced Research Focus

- 2D NMR Techniques (e.g., COSY, NOESY) can map spatial interactions between protons, resolving stereochemical ambiguities .

- Isotopic Labeling : Incorporation of 13C or 15N labels aids in tracking reaction intermediates .

How can researchers address contradictory spectral data during structural characterization?

Q. Methodological Approach :

Cross-Validation : Compare NMR data with computed spectra (e.g., DFT calculations) to confirm assignments .

Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation (e.g., bond lengths, angles) .

Alternative Techniques : Infrared (IR) spectroscopy verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Case Study : Discrepancies in coupling constants for the α,β-unsaturated system may arise from conformational flexibility. Variable-temperature NMR can resolve dynamic effects .

What computational methods predict the reactivity and stability of this compound in solution?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) Simulations : Models solvation effects and conformational stability in polar solvents (e.g., water, ethanol) .

- Reactivity Descriptors : Fukui indices identify reactive sites for electrophilic attack (e.g., indole C3 position) .

How does the substitution pattern on the indole ring influence bioactivity?

Q. Structure-Activity Relationship (SAR) Insights :

- Electron-Withdrawing Groups (e.g., Cl, NO2): Enhance electrophilicity, potentially increasing interaction with biological targets .

- Substitution Position : C4-substituted indoles (vs. C3) may alter binding affinity due to steric or electronic effects .

Q. Experimental Validation :

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., kinase assays) across substituted analogs .

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 4-chloroindole-3-acetic acid) to isolate substituent effects .

What safety protocols are critical when handling indole derivatives like this compound?

Q. Basic Guidelines :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks from volatile solvents .

Q. Advanced Risk Mitigation :

- Waste Disposal : Neutralize acidic/basic byproducts before disposal .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent contamination .

How can researchers optimize chromatographic purification of this compound?

Q. Methodology :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate 8:1 to 1:1) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases improve resolution of polar impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.